molecular formula C18H23N3O3 B280311 ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B280311
M. Wt: 329.4 g/mol
InChI Key: ADZDUNRLNGCZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as EDPQ, is a chemical compound that belongs to the class of quinolinecarboxylates. It has been widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as cytokines and chemokines, which are involved in the development of inflammatory diseases such as arthritis. It has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments, including its high potency and selectivity, as well as its low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of interest is the investigation of its potential applications in other fields, such as neuroscience and immunology. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its potential therapeutic applications.
In conclusion, ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a unique chemical compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry, pharmacology, and biochemistry make it a valuable tool for researchers in these fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications, but the future looks promising for this compound.

Synthesis Methods

The synthesis of ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves the reaction of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a range of biological activities, such as anti-inflammatory, analgesic, and antitumor effects.

properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 4-(1,5-dimethylpyrazol-4-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-5-24-18(23)15-10(2)20-13-7-6-8-14(22)17(13)16(15)12-9-19-21(4)11(12)3/h9,16,20H,5-8H2,1-4H3

InChI Key

ADZDUNRLNGCZIL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(N(N=C3)C)C)C(=O)CCC2)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(N(N=C3)C)C)C(=O)CCC2)C

Origin of Product

United States

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